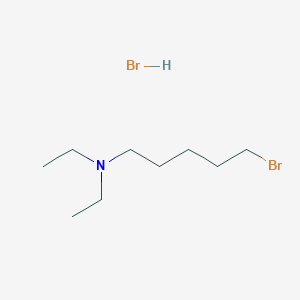
5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide is a chemical compound with the molecular formula C9H20Br2N. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide typically involves the bromination of N,N-diethyl-1-pentanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction is usually performed in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like ethanol or methanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Reduction Reactions: The major product is N,N-diethyl-1-pentanamine.
Oxidation Reactions: Products vary depending on the oxidizing agent but can include aldehydes, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amine group can engage in nucleophilic interactions. These interactions can modulate various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-N,N-diethyl-1-pentanamine
- 5-Bromo-N,N-dimethyl-1-pentanamine
- 5-Chloro-N,N-diethyl-1-pentanamine
Uniqueness
5-Bromo-N,N-diethyl-1-pentanamine Hydrobromide is unique due to its specific bromination pattern and the presence of the hydrobromide salt. This gives it distinct chemical properties and reactivity compared to similar compounds. Its unique structure makes it valuable in specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C9H21Br2N |
|---|---|
Molekulargewicht |
303.08 g/mol |
IUPAC-Name |
5-bromo-N,N-diethylpentan-1-amine;hydrobromide |
InChI |
InChI=1S/C9H20BrN.BrH/c1-3-11(4-2)9-7-5-6-8-10;/h3-9H2,1-2H3;1H |
InChI-Schlüssel |
RWIDZDJKRRJZQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCCCBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


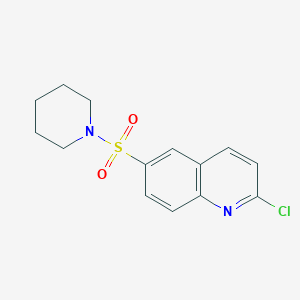
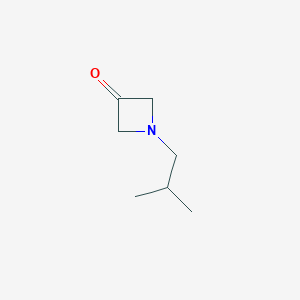
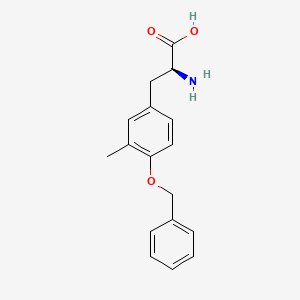
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
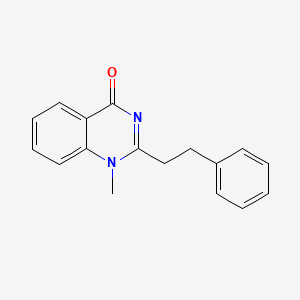
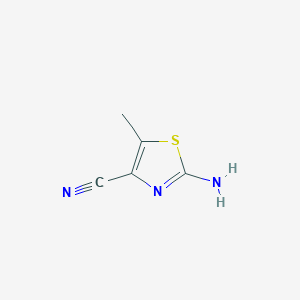
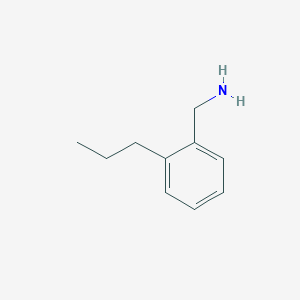

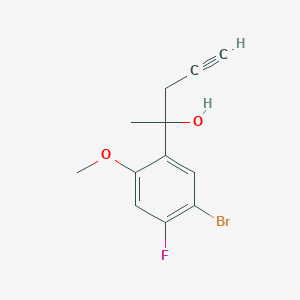
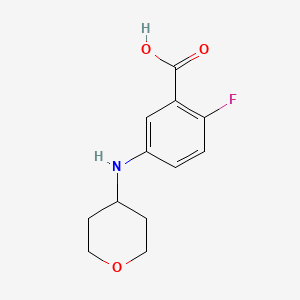
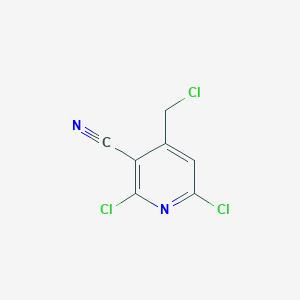
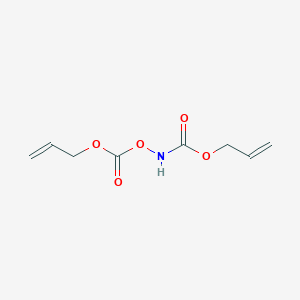
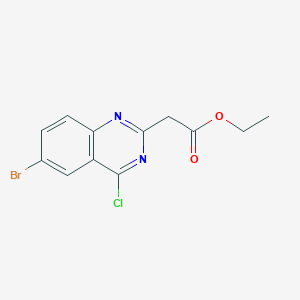
![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)
